molecular formula C7H4Cl4O2S B6324166 4-Chlorophenyl trichloromethyl sulfone CAS No. 117992-53-7

4-Chlorophenyl trichloromethyl sulfone

Cat. No. B6324166
CAS RN: 117992-53-7
M. Wt: 294.0 g/mol
InChI Key: PJNHKVGTQYJHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl trichloromethyl sulfone (4-CPTS) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly reactive substance that can be used to synthesize a wide range of compounds and has been used to study the properties of various materials. 4-CPTS is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

4-Chlorophenyl trichloromethyl sulfone has a wide range of scientific research applications. It has been used to study the properties of various materials, including polymers, biomaterials, and nanomaterials. It has also been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Chlorophenyl trichloromethyl sulfone has been used in the synthesis of compounds for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl trichloromethyl sulfone is not fully understood, but it is believed to be related to its reactivity. 4-Chlorophenyl trichloromethyl sulfone is a highly reactive compound that can react with a variety of other compounds, including organic molecules, inorganic molecules, and metals. The reactivity of 4-Chlorophenyl trichloromethyl sulfone is believed to be due to its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chlorophenyl trichloromethyl sulfone are not well understood. However, it has been shown to react with proteins, enzymes, and other biological molecules. It has also been shown to have an effect on cellular respiration and metabolism. In addition, 4-Chlorophenyl trichloromethyl sulfone has been shown to have an effect on the immune system, as well as on the development of cancer cells.

Advantages and Limitations for Lab Experiments

4-Chlorophenyl trichloromethyl sulfone has several advantages for laboratory experiments. It is highly reactive, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-Chlorophenyl trichloromethyl sulfone also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. In addition, it can be toxic if not handled properly.

Future Directions

Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of 4-Chlorophenyl trichloromethyl sulfone. Further research is needed to better understand its mechanism of action and its effects on various biological systems. In addition, further research is needed to develop new methods for synthesizing 4-Chlorophenyl trichloromethyl sulfone and to improve its safety and efficacy for laboratory experiments. Finally, further research is needed to identify new applications for 4-Chlorophenyl trichloromethyl sulfone and to develop new compounds that can be synthesized using this compound.

Synthesis Methods

4-Chlorophenyl trichloromethyl sulfone can be synthesized in a variety of ways. One of the simplest methods is the reaction of 4-chlorophenol with thionyl chloride in the presence of a base. This reaction results in the formation of 4-Chlorophenyl trichloromethyl sulfone and hydrochloric acid. Another method involves the reaction of 4-chlorophenol with phosphorus oxychloride and sodium hydroxide. This reaction produces 4-Chlorophenyl trichloromethyl sulfone and sodium chloride. Alternatively, 4-Chlorophenyl trichloromethyl sulfone can be synthesized from 4-chlorophenol and sulfur dichloride oxide in the presence of a base.

properties

IUPAC Name

1-chloro-4-(trichloromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHKVGTQYJHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl trichloromethyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.